(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
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Overview
Description
®-2-Amino-2-methyl-3-(tritylthio)propanoic acid is a chiral amino acid derivative that features a tritylthio group attached to the beta-carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-methyl-3-(tritylthio)propanoic acid typically involves the protection of the amino group, followed by the introduction of the tritylthio group. One common method includes:
Protection of the amino group: The amino group can be protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Introduction of the tritylthio group: The protected amino acid is then reacted with trityl chloride in the presence of a base such as triethylamine to introduce the tritylthio group.
Deprotection: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods: Industrial production methods for ®-2-Amino-2-methyl-3-(tritylthio)propanoic acid would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The tritylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylthio group, yielding the corresponding thiol.
Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-methyl-3-(tritylthio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methyl-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tritylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
2-Aminothiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
2-Aminobenzothiazole derivatives: Used in medicinal chemistry for their pharmacological activities.
Thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness: ®-2-Amino-2-methyl-3-(tritylthio)propanoic acid is unique due to the presence of the tritylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
(2R)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYOBJVKEXOCNP-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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